molecular formula C12H10Cl2N2O3 B3334645 methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-27-1

methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No. B3334645
CAS RN: 1001500-27-1
M. Wt: 301.12 g/mol
InChI Key: HRLGVJKJNPAVMM-UHFFFAOYSA-N
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Description

Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate, also known as pyrazole carboxylate, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate carboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. Pyrazole carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are involved in inflammation. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Pyrazole carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. Pyrazole carboxylate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to improve glucose uptake and insulin sensitivity in cells, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

Pyrazole carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life, making it suitable for long-term storage. However, one of the limitations of methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate carboxylate is that it has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate carboxylate. One area of research is to further understand its mechanism of action and its potential therapeutic applications. Another area of research is to improve its solubility in water, making it more suitable for use in various experiments. Additionally, research can be conducted to explore the use of methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate carboxylate in combination with other therapeutic agents to enhance its therapeutic effects. Overall, methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate carboxylate has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.

Scientific Research Applications

Pyrazole carboxylate has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Pyrazole carboxylate has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. It has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

methyl 1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3/c1-18-12(17)10-4-5-16(15-10)7-19-11-3-2-8(13)6-9(11)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLGVJKJNPAVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169971
Record name Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate

CAS RN

1001500-27-1
Record name Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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